

Technical Guide: UV-Vis Absorption Spectra of Tetraammineplatinum(II) Hydroxide

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Compound of Interest

Compound Name: *Tetraammineplatinum(II)hydroxide*

Cat. No.: *B1366980*

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Executive Summary

Tetraammineplatinum(II) hydroxide (

) serves as a pivotal precursor in the manufacture of high-purity platinum drugs. Unlike its chloride analog (Magnus's green salt precursor), the hydroxide salt allows for the introduction of carboxylate ligands (like cyclobutane-1,1-dicarboxylate) without retaining nephrotoxic chloride impurities.

This guide provides a rigorous framework for characterizing

using UV-Vis spectroscopy. It focuses on the

chromophore, detailing electronic transitions, quality control protocols, and interference management.

Part 1: Theoretical Framework

Electronic Structure & Chromophore

The optical properties of the complex arise from the square planar (

) geometry of the

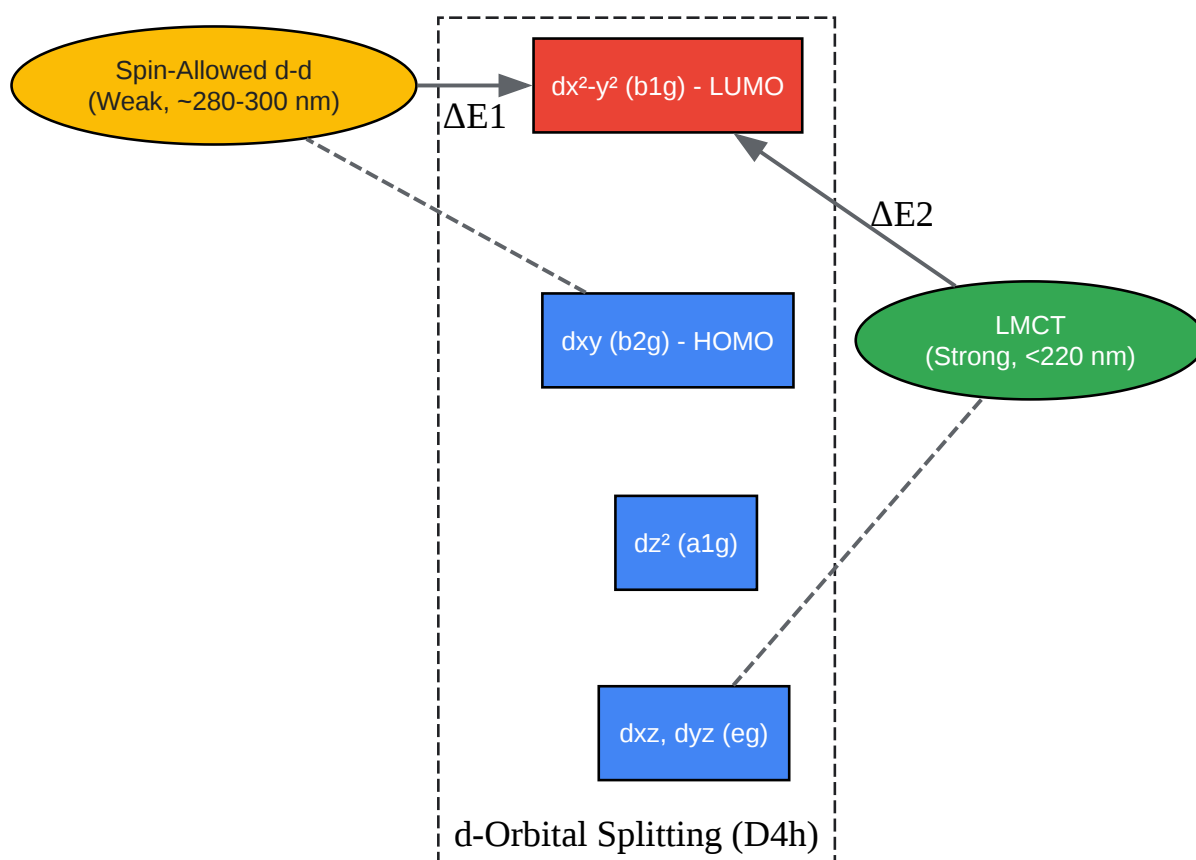
Platinum(II) center. The four ammonia ligands create a strong crystal field, resulting in a low-spin configuration.

The absorption spectrum is dominated by two distinct types of transitions:

- Ligand-Field (d-d) Transitions (250–350 nm): These are Laporte-forbidden (centrosymmetric) but vibronically allowed transitions. They appear as weak bands (). The primary transition is from the filled non-bonding orbitals () to the empty antibonding orbital.
- Charge Transfer (CT) Transitions (< 220 nm): Intense Ligand-to-Metal Charge Transfer (LMCT) bands () occur in the deep UV. These are fully allowed and possess high extinction coefficients ().^[1]

Energy Level Diagram (Graphviz)

The following diagram illustrates the splitting of d-orbitals in a field and the resulting electronic transitions.



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Caption: Electronic transitions in Square Planar Pt(II). The gap between HOMO (dxy) and LUMO (dx^2-y^2) dictates the primary d-d absorption band.

Part 2: Spectral Characteristics & Data[2][3][4][5][6][7][8]

The cation

exhibits a characteristic absorption profile.[2] Note that the hydroxide counterion is optically transparent >200 nm but influences solution pH.

Key Absorption Bands

Band Type	Wavelength (ngcontent-ng-c1352109670="") " _ngghost-ng-c1270319359="") " class="inline ng-star-inserted">)	Extinction Coeff.[3][4][5] ()	Assignment	Notes
LMCT	< 210 nm			Often cut off by solvent/glass; requires quartz.
d-d (Singlet)	285 - 290 nm	~20 - 60		Primary QC band. Sensitive to coordination geometry.
d-d (Triplet)	~350 - 400 nm		Spin-forbidden	Very weak; usually appears as a tail.



Critical Insight: The

value for the d-d band is low.[1] High concentrations (

mM) are often required to observe a distinct peak at 285 nm in standard 1 cm cuvettes.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the integrity of the

measurement, specifically accounting for its basicity and air sensitivity.

Materials & Setup

- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
- Cuvettes: Matched Quartz (Suprasil), 10 mm path length. Do not use plastic (absorbs <300 nm).
- Solvent: Degassed Deionized Water (Type I).
 - Why Degassed?
absorbs atmospheric
to form carbonates, which can alter ionic strength and pH.

Step-by-Step Workflow

- Baseline Correction:
 - Fill both cuvettes with degassed water.
 - Run a baseline scan (200–500 nm). Ensure flatline at 0 Abs.
- Sample Preparation:
 - Prepare a 20 mM stock solution of
.
◦ Calculation: MW
297.2 g/mol (hydrate).[6] Weigh
60 mg into 10 mL.
- Acquisition:
 - Scan range: 200–500 nm.

- Scan rate: Medium (approx. 200 nm/min).
- Validation (The "Self-Check"):
 - Check 1 (Peak Position): Confirm

is present at

nm.
 - Check 2 (Purity Ratio): Calculate Ratio

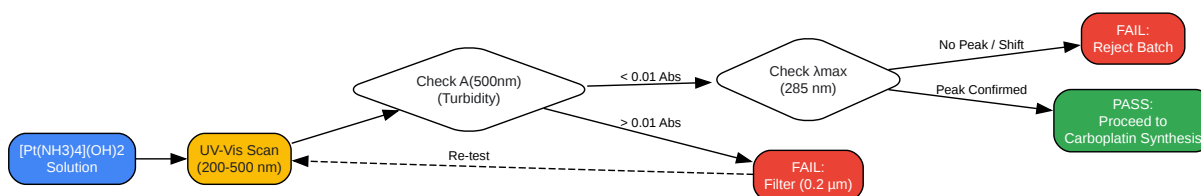
. If this ratio deviates significantly from established internal standards, suspect Pt(IV) contamination (which absorbs strongly in UV).
 - Check 3 (Turbidity): Check Absorbance at 500 nm. It should be

. Higher values indicate colloidal Platinum (Pt(0)) formation.

Part 4: Quality Control & Synthesis Workflow

The UV-Vis analysis is the "Gatekeeper" step before reacting the hydroxide intermediate with the dicarboxylate ligand to form Carboplatin.

QC Decision Matrix (Graphviz)



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Caption: QC Decision Tree for Tetraammineplatinum(II) Hydroxide precursors.

Common Interferences[8]

- Nitrate (): If the hydroxide was prepared via treatment of the iodide/chloride salt, residual nitrate has a strong band at 300 nm, masking the Pt d-d transition.
 - Remedy: Ensure complete removal of AgI/AgCl precipitates and wash thoroughly.
- Platinum(IV): Oxidation leads to species, which have much higher values in the UV. An anomalously high absorbance at 280 nm suggests oxidation.

References

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